Ethyl benzoylformate

Catalog No.
S527569
CAS No.
1603-79-8
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl benzoylformate

CAS Number

1603-79-8

Product Name

Ethyl benzoylformate

IUPAC Name

ethyl 2-oxo-2-phenylacetate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

QKLCQKPAECHXCQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC=CC=C1

solubility

Soluble in DMSO

Synonyms

Ethyl phenylglyoxylate; AI3-10033 AI3 10033; AI310033

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1

The exact mass of the compound Ethyl benzoylformate is 178.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6766. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. It belongs to the ontological category of ethyl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Electrocatalytic Asymmetric Reduction

Microbial Reduction

Preparation of 1,5-dihydro-5-deazaflavin Derivatives

Photoinitiators of Polymerization

    Scientific Field: Polymer Chemistry

    Summary of Application: Ethyl benzoylformate is used in the design of photoinitiators activable under low-light intensity.

Photochemical Reactions

Enantioselective Hydrogenation

Ethyl benzoylformate, also known as ethyl phenylglyoxylate or ethyl oxophenylacetate, is an organic compound with the chemical formula C₁₀H₁₀O₃. It is an ester formed by the condensation of benzoic acid and ethanol []. While not naturally abundant, it finds use in various scientific research fields due to its reactive nature and functional groups.


Molecular Structure Analysis

The key feature of ethyl benzoylformate's structure is the presence of a carbonyl group (C=O) adjacent to an ester group (C-O-O-C). This combination, known as a ketoester moiety, makes the molecule susceptible to various chemical transformations []. Additionally, the presence of an aromatic phenyl ring (C₆H₅) contributes to its unique properties.


Chemical Reactions Analysis

Ethyl benzoylformate participates in several reactions relevant to scientific research. Here are some notable examples:

  • Synthesis: A common method for synthesizing ethyl benzoylformate involves the Claisen condensation reaction between benzaldehyde and ethyl acetate in the presence of a strong base like sodium ethoxide [].
C₆H₅CHO + CH₃COOCH₂CH₃  + NaOEt →  C₆H₅C(O)COOCH₂CH₃ + NaOEt (EtOH)Benzaldehyde  + Ethyl acetate  +  Sodium ethoxide → Ethyl benzoylformate + Sodium ethoxide (Ethanol)
  • Decarboxylation: Under specific conditions, ethyl benzoylformate can undergo decarboxylation to form acetophenone (C₆H₅COCH₃) and carbon dioxide (CO₂) [].
C₆H₅C(O)COOCH₂CH₃ → C₆H₅COCH₃ + CO₂Ethyl benzoylformate → Acetophenone + Carbon dioxide
  • Nucleophilic addition reactions: Due to the presence of the carbonyl group, ethyl benzoylformate can participate in nucleophilic addition reactions with various nucleophiles. This property allows for the formation of diverse derivatives with potential applications in drug discovery [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to light green liquid [, ].
  • Molecular weight: 178.19 g/mol [].
  • Melting point: Not reported.
  • Boiling point: 138-139 °C at 18.0 mmHg (2.4 kPa) [].
  • Density: 1.122 g/mL [].
  • Solubility: Soluble in most organic solvents, slightly soluble in water [].
  • Flash point: 113 °C [].
Of Ethyl Benzoylformate in Solution" class="citation ml-xs inline" data-state="closed" href="https://academic.oup.com/bcsj/article-abstract/39/8/1824/7370430" rel="nofollow noopener" target="_blank"> .
  • Condensation Reactions: The compound can react with nucleophiles, forming new carbon-carbon bonds, which is useful in synthetic organic chemistry .
  • Ethyl benzoylformate has shown potential biological activities, particularly in the realm of medicinal chemistry. Studies have indicated that it may exhibit antibacterial and antifungal properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

    Several methods exist for synthesizing ethyl benzoylformate:

    • Condensation of Benzoylformic Acid: Ethyl benzoylformate can be synthesized through the esterification of benzoylformic acid with ethanol in the presence of an acid catalyst .
    • From Benzoyl Cyanide: Hydrolysis of benzoyl cyanide followed by esterification can yield ethyl benzoylformate .
    • Oxidation of Acetophenone: The oxidation of acetophenone can also lead to the formation of this compound, demonstrating its versatility in synthetic routes .

    Ethyl benzoylformate finds applications in various fields:

    • Pharmaceuticals: Due to its biological activity, it is explored as a potential antimicrobial agent.
    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Flavoring and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes .

    Research into the interactions of ethyl benzoylformate has revealed its capacity to form complexes with different biological molecules. For instance, studies have shown that it can interact with enzymes and other proteins, potentially influencing their activity. This aspect is crucial for understanding its mechanism of action in biological systems and for designing derivatives with enhanced efficacy .

    Several compounds share structural or functional similarities with ethyl benzoylformate. Here are some notable examples:

    Compound NameChemical FormulaKey Features
    Methyl BenzoylformateC10_{10}H10_{10}O3_3Similar structure; differs by methyl group
    Ethyl PhenylglyoxylateC10_{10}H10_{10}O3_3Contains a phenyl group; used in similar reactions
    Benzoyl CyanideC9_{9}H7_7NPrecursor for synthesis; involved in hydrolysis

    Uniqueness of Ethyl Benzoylformate

    Ethyl benzoylformate's uniqueness lies in its specific functional groups that allow for diverse reactivity patterns not found in all similar compounds. Its ability to undergo asymmetric reduction makes it particularly valuable for synthesizing chiral molecules, which are essential in pharmaceuticals . Additionally, its aromatic nature contributes to distinct sensory properties that are advantageous in flavoring applications.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Light yellow or yellow liquid; [Alfa Aesar MSDS]

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    178.062994177 g/mol

    Monoisotopic Mass

    178.062994177 g/mol

    Boiling Point

    256.5 °C

    Heavy Atom Count

    13

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    AMN28N4D74

    Other CAS

    1603-79-8

    Wikipedia

    Ethyl phenylglyoxylate

    General Manufacturing Information

    Benzeneacetic acid, .alpha.-oxo-, ethyl ester: ACTIVE

    Dates

    Last modified: 08-15-2023
    1: Bentabed-Ababsa G, Derdour A, Roisnel T, Sáez JA, Domingo LR, Mongin F. Polar [3 + 2] cycloaddition of ketones with electrophilically activated carbonyl ylides. Synthesis of spirocyclic dioxolane indolinones. Org Biomol Chem. 2008 Sep 7;6(17):3144-57. doi: 10.1039/b804856h. Epub 2008 Jul 3. PubMed PMID: 18698474.
    2: Tokuda O, Kano T, Gao WG, Ikemoto T, Maruoka K. A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid via organocatalytic asymmetric construction of a tetrasubstituted carbon center. Org Lett. 2005 Oct 27;7(22):5103-5. PubMed PMID: 16235968.
    3: Sztanke K. Synthesis of new derivatives of 8-aryl-3-phenyl-6,7-dihydro-4H-imidazo[2, 1-c][1,2,4]triazin-4-one. Acta Pol Pharm. 2004 Sep-Oct;61(5):373-7. PubMed PMID: 15747694.
    4: Hu S, Neckers DC. Photochemical Reactions of Alkyl Phenylglyoxylates(1). J Org Chem. 1996 Sep 6;61(18):6407-6415. PubMed PMID: 11667484.
    5: Nakamura K, Ochi T, Matsuo M. [Stereoselective synthesis and pharmacological properties of metabolites of new antiinflammatory agent. 4'-Acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311)]. Yakugaku Zasshi. 1995 Nov;115(11):928-36. Japanese. PubMed PMID: 8568636.
    6: Berndt MC, de Jersey J, Zerner B. Ethyl phenylglyoxylate, a simultaneous inhibitor and substrate of chicken liver carboxylesterase (EC 3.1.1.1). Enzyme-catalyzed fragmentation of (E)-benzil monoxime O-2,4-dinitrophenyl ether. J Am Chem Soc. 1977 Dec 7;99(25):8334-5. PubMed PMID: 925269.

    Explore Compound Types